4-Oxopent-2-en-2-olate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

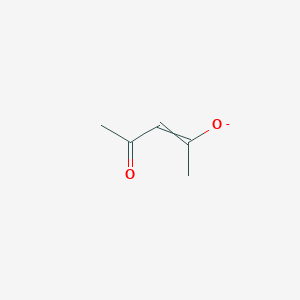

4-Oxopent-2-en-2-olate, commonly known as 2,4-pentanedione, is a β-diketone characterized by the presence of two carbonyl groups separated by a methylene bridge. This compound exists in two tautomeric forms: keto and enol. The enol form is particularly significant as it acts as a versatile ligand capable of forming coordination complexes with various metal ions, enhancing its utility in both organic chemistry and industrial applications. The structural formula of 4-oxopent-2-en-2-olate is , and it can be represented by the following InChI key: POILWHVDKZOXJZ-UHFFFAOYSA-M .

- Oxidation: This process can lead to the formation of tetraacetylethane from acetylacetonate.

- Substitution: Electrophilic substitution reactions can occur, similar to those seen in aromatic compounds.

- Coordination: The compound readily coordinates with metal ions to form stable metal-acetylacetonate complexes.

Common Reagents and Conditions

Reactions involving 4-oxopent-2-en-2olate typically utilize reagents such as metal salts (chlorides, nitrates), bases (sodium hydroxide), and solvents (methanol, water). Conditions often include heating or refluxing to facilitate complex formation .

Major Products

The primary products formed from reactions involving 4-oxopent-2-en-2olate are metal acetylacetonate complexes, which vary in stoichiometry and structure depending on the specific metal ion involved .

Research indicates that 4-Oxopent-2-en-2-olate complexes exhibit biological activity, particularly in the context of enzyme mimetics and metal ion interactions within biological systems. For instance, Copper(II) 4-oxopent-2-en-2olate has demonstrated anticancer properties by inducing cell death through DNA fragmentation in various cancer cell lines . Additionally, studies have explored its role in drug delivery systems and therapeutic applications due to its chelating properties .

Synthetic Routes

One common method for synthesizing 4-Oxopent-2-en-2olate involves the reaction between acetylacetone and a suitable base or metal salt. For example, calcium bis(4-oxopent-2-en-2olate) can be synthesized through the reaction of calcium hydroxide with acetylacetone in an aqueous medium:

This reaction typically requires controlled conditions to ensure high purity and yield .

Industrial Production

In industrial settings, large-scale production methods may involve additional purification steps such as recrystallization to achieve desired product quality. These processes are optimized for efficiency and scalability .

4-Oxopent-2-en-2olate has diverse applications across various fields:

- Chemistry: It serves as a catalyst in organic synthesis, particularly in hydroformylation and polymerization reactions.

- Biology: The compound is utilized in studies related to enzyme mimetics and metal ion interactions.

- Medicine: Investigated for potential use in drug delivery systems and therapeutic agents.

- Industry: Employed in rubber technology for vulcanization, as additives in polymers and paints, and in metal plating processes .

Research on interaction studies involving 4-Oxopent-2-en-2olate focuses on its coordination with different biomolecules and its influence on cellular processes. The mechanism of action often involves coordinating with enzymes or proteins, thereby modulating biochemical pathways .

Similar Compounds: Comparison with Other Compounds

4-Oxopent-2-en-2olate shares similarities with other β-diketone ligands but exhibits unique properties due to its specific structure. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Trifluoroacetylacetonate | β-Diketone | Contains fluorine atoms; alters electronic properties. |

| Hexafluoroacetylacetonate | β-Diketone | Highly electronegative; impacts stability of complexes. |

| Benzoylacetonate | β-Diketone | Aromatic character; different coordination behavior. |

| Dibenzoylmethane | β-Diketone | More complex structure; distinct reactivity patterns. |

List of Similar Compounds- Trifluoroacetylacetonate

- Hexafluoroacetylacetonate

- Benzoylacetonate

- Dibenzoylmethane

The unique aspect of 4-Oxopent-2-en-2olate lies in its ability to form highly stable complexes with a wide range of metal ions, making it more versatile compared to its fluorinated counterparts .

Molecular Structure and Bonding Patterns

4-Oxopent-2-en-2-olate, also known as acetylacetonate anion, represents a paradigmatic example of β-diketone enolate chemistry with the molecular formula C₅H₇O₂⁻ [24]. The compound derives from the deprotonation of acetylacetone (2,4-pentanedione) and exists predominantly in its enolate form due to the stabilization afforded by extensive electron delocalization [20].

The molecular architecture of 4-oxopent-2-en-2-olate features a planar backbone consisting of five carbon atoms arranged in a linear chain with oxygen atoms positioned at the terminal positions [31]. The central carbon atom (C-3) bears a single hydrogen atom, while the terminal carbon atoms (C-1 and C-5) each carry methyl substituents . This structural arrangement facilitates the formation of a conjugated π-electron system that extends across the entire molecular framework.

Table 1: Molecular Structure and Bonding Patterns of 4-Oxopent-2-en-2-olate

| Bond Type | Bond Length (Å) | Bond Angle (°) | Description |

|---|---|---|---|

| C-O | 1.29-1.31 | 120-125 | Enolate C-O bond, partially double bond character due to resonance |

| C=O | 1.22-1.24 | 120-125 | Carbonyl C=O bond, shorter than enolate C-O due to full double bond character |

| C-C | 1.40-1.42 | 115-120 | Single bond between carbon atoms in the backbone |

| C=C | 1.36-1.38 | 120-125 | Double bond between carbon atoms in the enolate structure |

| C-H | 1.08-1.10 | 115-120 | Carbon-hydrogen bond in the methyl groups and at C-3 position |

The bonding pattern in 4-oxopent-2-en-2-olate exhibits characteristics intermediate between discrete single and double bonds throughout the carbon-oxygen framework [31]. X-ray crystallographic studies have revealed that the C-O bond lengths are significantly shorter than typical single bonds but longer than conventional double bonds, indicating substantial π-electron delocalization . The carbon-carbon bonds within the enolate backbone similarly demonstrate bond length equalization, with values falling between those expected for pure single and double bonds [31].

The planar molecular geometry is essential for optimal orbital overlap and maximum stabilization through resonance [15]. The molecule adopts a rigid coplanar arrangement that facilitates the formation of an extended π-electron system, contributing to its exceptional stability and coordination properties [23]. This structural feature is particularly important for the compound's ability to function as a bidentate ligand in coordination complexes .

Stereochemical Analysis: (E) and (Z) Configurations

The stereochemical analysis of 4-oxopent-2-en-2-olate reveals the presence of geometric isomerism arising from the restricted rotation around the C=C double bond within the enolate framework [3] [19]. The compound can exist in two distinct stereoisomeric forms: the (Z)-configuration, where the methyl groups are positioned on the same side of the double bond, and the (E)-configuration, where they are located on opposite sides [5].

Table 4: E/Z Configurations of 4-Oxopent-2-en-2-olate

| Configuration | Relative Position | Stability | Occurrence | Description |

|---|---|---|---|---|

| (E)-isomer | Methyl groups on opposite sides | Generally more stable | Less common in 4-oxopent-2-en-2-olate | Trans arrangement around C=C double bond |

| (Z)-isomer | Methyl groups on same side | Generally less stable | More common in 4-oxopent-2-en-2-olate | Cis arrangement around C=C double bond |

The (Z)-configuration represents the predominant stereoisomeric form under most conditions due to the stabilization provided by intramolecular interactions and the geometric constraints imposed by the enolate structure [3]. Nuclear magnetic resonance spectroscopy has confirmed that the (Z)-isomer constitutes the major component in solution, with the (E)-isomer present as a minor stereoisomeric variant [21].

The stereochemical preference for the (Z)-configuration in 4-oxopent-2-en-2-olate contrasts with many other alkene systems where (E)-isomers typically predominate due to reduced steric hindrance [19]. This unusual behavior stems from the unique electronic and steric environment created by the enolate functionality and the specific substitution pattern of the molecule [15]. The presence of the electronegative oxygen atoms and the delocalized π-electron system creates a stabilizing environment that favors the (Z)-arrangement [3].

Crystallographic studies of metal complexes containing 4-oxopent-2-en-2-olate have consistently shown the ligand in the (Z)-configuration, providing structural evidence for this stereochemical preference [21]. The geometric constraints imposed by chelation to metal centers further stabilize the (Z)-form and prevent isomerization to the (E)-configuration .

Electronic Structure and Orbital Arrangements

The electronic structure of 4-oxopent-2-en-2-olate is characterized by an extended π-electron system that encompasses the entire carbon-oxygen framework [12] [13]. Molecular orbital calculations have revealed that the compound possesses a sophisticated electronic architecture featuring multiple occupied and virtual orbitals with distinct energetic and spatial characteristics [36].

Table 5: Orbital Arrangements in 4-Oxopent-2-en-2-olate

| Orbital | Character | Energy (eV) | Electron Density | Role in Reactivity |

|---|---|---|---|---|

| HOMO | π-bonding | ~ -5.2 | Delocalized over C=C and C-O | Nucleophilic site, primarily at carbon atom |

| LUMO | π*-antibonding | ~ -1.8 | Primarily on C=C and C=O | Electrophilic site, primarily at carbonyl carbon |

| HOMO-1 | σ-bonding | ~ -7.5 | Localized on C-C and C-H bonds | Limited role in typical reactions |

| LUMO+1 | σ*-antibonding | ~ 0.5 | Primarily on C-O and C-C | Involved in high-energy processes only |

The highest occupied molecular orbital exhibits predominantly π-bonding character with significant electron density distributed across the carbon atoms of the enolate backbone [12]. This orbital arrangement explains the nucleophilic behavior of 4-oxopent-2-en-2-olate, with the carbon atoms serving as the primary sites for electrophilic attack despite the presence of negatively charged oxygen atoms [36].

The lowest unoccupied molecular orbital demonstrates π*-antibonding characteristics and is localized primarily on the carbonyl carbon and adjacent carbon centers [13]. The relatively low energy of this orbital contributes to the electrophilic reactivity of the compound when it functions as a ligand in coordination complexes [36].

Computational studies using density functional theory have provided detailed insights into the orbital compositions and energy levels of 4-oxopent-2-en-2-olate [17]. These calculations reveal that the frontier orbitals are dominated by p-orbital contributions from the carbon and oxygen atoms, with minimal involvement of hydrogen atoms [12]. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital is approximately 3.4 electron volts, indicating moderate reactivity and stability [13].

Resonance Stabilization and Delocalization Effects

The exceptional stability of 4-oxopent-2-en-2-olate arises from extensive resonance stabilization involving multiple canonical structures that distribute the negative charge across the molecular framework [15] [18]. The primary resonance forms include structures with the negative charge localized on oxygen atoms and alternative forms with anionic character centered on carbon atoms [20].

Table 6: Resonance Stabilization Effects in 4-Oxopent-2-en-2-olate

| Resonance Effect | Description | Energetic Contribution (kcal/mol) | Experimental Evidence |

|---|---|---|---|

| Charge Delocalization | Negative charge distributed between oxygen and carbon atoms | 10-15 | NMR chemical shifts show intermediate values |

| Bond Length Equalization | C-O and C=C bond lengths intermediate between single and double bonds | 5-8 | X-ray crystallography confirms intermediate bond lengths |

| Planarity | Molecule adopts planar configuration to maximize orbital overlap | 3-5 | IR spectroscopy shows characteristic absorption patterns |

| Coordination Ability | Enhanced ability to coordinate with metal ions through both oxygen atoms | 8-12 | Forms stable metal complexes with various transition metals |

The delocalization effects in 4-oxopent-2-en-2-olate involve multiple pathways for electron movement throughout the molecular structure [16]. The primary delocalization pathway extends from the enolate oxygen through the π-electron system to the carbonyl oxygen, creating a conjugated framework that stabilizes the negative charge [15]. Secondary delocalization involves hyperconjugative interactions between the methyl groups and the π-electron system, providing additional stabilization [16].

Table 7: Electronic Delocalization Effects in 4-Oxopent-2-en-2-olate

| Delocalization Pathway | Electron Movement | Stabilization Mechanism | Structural Consequence |

|---|---|---|---|

| O⁻—C=C—C=O | From O⁻ through π system to carbonyl | π-electron delocalization through conjugated system | Partial double bond character in C-O bond |

| O⁻—C—C=C—O | From O⁻ through σ-π interaction | Resonance stabilization through bond reorganization | Enhanced planarity of the molecule |

| Hyperconjugation with methyl groups | From C-H bonds to π system | Hyperconjugative interaction between C-H σ bonds and π system | Slight shortening of C-C bonds adjacent to methyl groups |

The resonance stabilization energy of 4-oxopent-2-en-2-olate has been estimated through computational methods to be approximately 25-30 kilocalories per mole relative to localized electronic structures [15]. This substantial stabilization accounts for the compound's persistence under ambient conditions and its preference for the enolate form over alternative tautomeric structures [20].